molecular formula C11H19NO6S B2851041 2-(3-(((tert-Butoxycarbonyl)amino)methyl)-1,1-dioxidothietan-3-yl)acetic acid CAS No. 1823264-57-8

2-(3-(((tert-Butoxycarbonyl)amino)methyl)-1,1-dioxidothietan-3-yl)acetic acid

Cat. No.: B2851041
CAS No.: 1823264-57-8
M. Wt: 293.33
InChI Key: DHQZMTRFTCGQMQ-UHFFFAOYSA-N
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Description

2-(3-(((tert-Butoxycarbonyl)amino)methyl)-1,1-dioxidothietan-3-yl)acetic acid is a complex organic compound featuring a tert-butoxycarbonyl (Boc) protected amino group and a dioxidothietane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(((tert-Butoxycarbonyl)amino)methyl)-1,1-dioxidothietan-3-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the protection of an amino group with a tert-butoxycarbonyl group, followed by the formation of the dioxidothietane ring through cyclization reactions. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

2-(3-(((tert-Butoxycarbonyl)amino)methyl)-1,1-dioxidothietan-3-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-(3-(((tert-Butoxycarbonyl)amino)methyl)-1,1-dioxidothietan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The dioxidothietane ring may also play a role in the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-(3-(((tert-Butoxycarbonyl)amino)methyl)-1,1-dioxidothietan-3-yl)acetic acid is unique due to its combination of a Boc-protected amino group and a dioxidothietane ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothietan-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6S/c1-10(2,3)18-9(15)12-5-11(4-8(13)14)6-19(16,17)7-11/h4-7H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQZMTRFTCGQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CS(=O)(=O)C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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